molecular formula C16H15ClN2O3S B2494605 1-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide CAS No. 921538-33-2

1-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide

Cat. No.: B2494605
CAS No.: 921538-33-2
M. Wt: 350.82
InChI Key: LZCSGCHRSOZNJR-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide is a useful research compound. Its molecular formula is C16H15ClN2O3S and its molecular weight is 350.82. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

Research on compounds structurally similar to "1-(4-chlorophenyl)-N-(1-methyl-2-oxoindolin-5-yl)methanesulfonamide" demonstrates their involvement in unique chemical reactions. For instance, the synthesis of methanesulfonates from certain precursors showcases the compound's role in forming derivatives with potential antifungal or other bioactive properties. The reaction mechanisms often involve the formation of cyclic products or intermediates, highlighting the compound's utility in complex organic synthesis processes (Upadhyaya et al., 1997; PestiJaan et al., 1998)(Upadhyaya et al., 1997)(PestiJaan et al., 1998).

Molecular Structure Analysis

Studies have also focused on the crystal structure analysis of related methanesulfonamide compounds, providing insights into their molecular conformation, hydrogen bonding, and overall structural geometry. Such analyses contribute to a deeper understanding of the compound's potential interactions and reactivity in biological systems or further chemical transformations (Gowda, Foro, & Fuess, 2007)(Gowda, Foro, & Fuess, 2007a)(Gowda, Foro, & Fuess, 2007b).

Bioactivity and Pharmacological Potential

While direct studies on "this compound" may not be available, research on structurally related compounds suggests potential bioactivity. For example, sulfonamides and their derivatives are explored for their inhibitory effects on enzymes like methionine aminopeptidase, indicating possible therapeutic applications. The specific interactions and inhibitory mechanisms are critical for developing new drugs targeting metabolic pathways or diseases (Huang et al., 2006)(Huang et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

Future Directions

The future directions or potential applications of this compound are not specified in the available sources .

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(1-methyl-2-oxo-3H-indol-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c1-19-15-7-6-14(8-12(15)9-16(19)20)18-23(21,22)10-11-2-4-13(17)5-3-11/h2-8,18H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCSGCHRSOZNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.